1-Nonen-4-ol, 9-chloro-
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Overview
Description
1-Nonen-4-ol, 9-chloro- is an organic compound with the molecular formula C9H17ClO This compound is characterized by a nonene backbone with a hydroxyl group at the fourth position and a chlorine atom at the ninth position
Preparation Methods
The synthesis of 1-Nonen-4-ol, 9-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of 1-Nonen-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and efficiency.
Chemical Reactions Analysis
1-Nonen-4-ol, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nonen-4-ol, 9-chloro- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Nonen-4-ol, 9-chloro- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Nonen-4-ol, 9-chloro- can be compared with other similar compounds, such as:
1-Nonen-4-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Nonen-4-ol, 9-bromo-: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
1-Nonen-4-ol, 9-iodo-:
The presence of the chlorine atom in 1-Nonen-4-ol, 9-chloro- makes it unique and influences its chemical behavior and applications.
Properties
CAS No. |
670227-74-4 |
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Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
9-chloronon-1-en-4-ol |
InChI |
InChI=1S/C9H17ClO/c1-2-6-9(11)7-4-3-5-8-10/h2,9,11H,1,3-8H2 |
InChI Key |
MOFMEPHHWOBYOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCCCl)O |
Origin of Product |
United States |
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